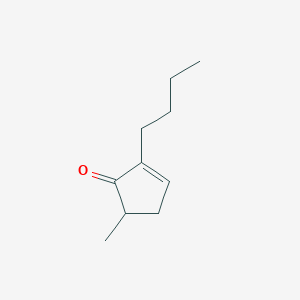
2-Butyl-5-methylcyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-5-methylcyclopent-2-en-1-one (BMCP) is a cyclic ketone that is widely used in the fragrance and flavor industry. It is also known as Musk T and has a musky odor. BMCP is synthesized by the reaction of 2-methylcyclopentanone with n-butyl lithium and then treated with acetic anhydride.
Wirkmechanismus
The mechanism of action of BMCP is not well understood. It is believed to interact with olfactory receptors in the nose, which are responsible for detecting odors. BMCP has a musky odor and is used as a fragrance ingredient in many products.
Biochemische Und Physiologische Effekte
BMCP has not been extensively studied for its biochemical and physiological effects. However, it is known to have a musky odor and is used as a fragrance ingredient in many products. It is not known to have any significant toxicological effects.
Vorteile Und Einschränkungen Für Laborexperimente
BMCP has several advantages as a fragrance ingredient. It has a musky odor, which is pleasant to many people. It is also relatively stable and does not degrade easily. However, BMCP has some limitations as a fragrance ingredient. It is not very soluble in water, which can make it difficult to incorporate into some products. It is also relatively expensive compared to other fragrance ingredients.
Zukünftige Richtungen
There are several future directions for research on BMCP. One area of research could focus on the development of new synthesis methods for BMCP that are more efficient and cost-effective. Another area of research could focus on the use of BMCP as an insect repellent. BMCP has been shown to have some insect repellent properties, and further research could lead to the development of new insect repellent products. Finally, research could focus on the potential health effects of BMCP. While BMCP is not known to have any significant toxicological effects, further research could provide more information on its safety.
Synthesemethoden
The synthesis of BMCP involves the reaction of 2-methylcyclopentanone with n-butyl lithium to form an intermediate, which is then treated with acetic anhydride. The reaction is carried out under an inert atmosphere with careful control of temperature and reaction time. The yield of BMCP can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
BMCP has been extensively studied for its use in the fragrance and flavor industry. It is used as a fragrance ingredient in perfumes, soaps, detergents, and other personal care products. BMCP has also been studied for its potential use as an insect repellent.
Eigenschaften
CAS-Nummer |
15263-86-2 |
|---|---|
Produktname |
2-Butyl-5-methylcyclopent-2-en-1-one |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2-butyl-5-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-3-4-5-9-7-6-8(2)10(9)11/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
PUNCRTDTFWXUBN-UHFFFAOYSA-N |
SMILES |
CCCCC1=CCC(C1=O)C |
Kanonische SMILES |
CCCCC1=CCC(C1=O)C |
Andere CAS-Nummern |
15263-86-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



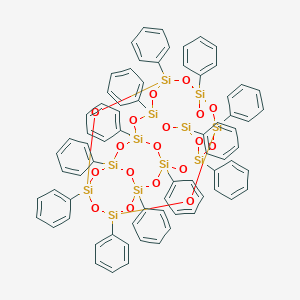
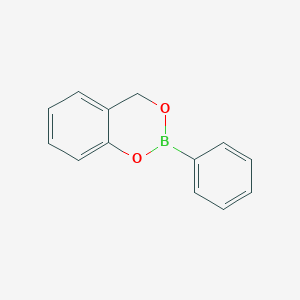
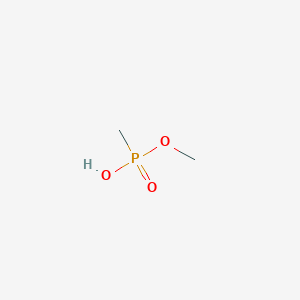
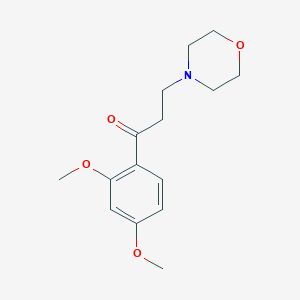
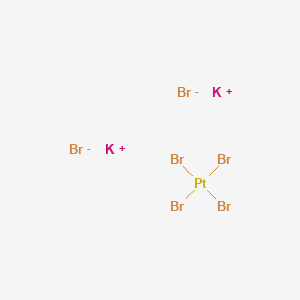
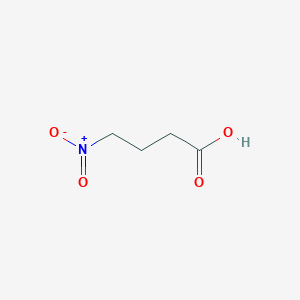
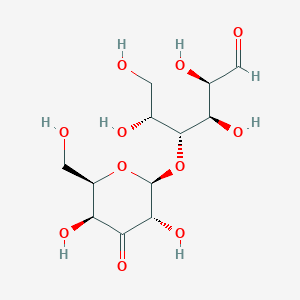
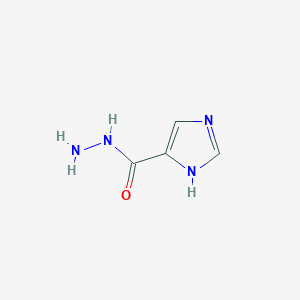
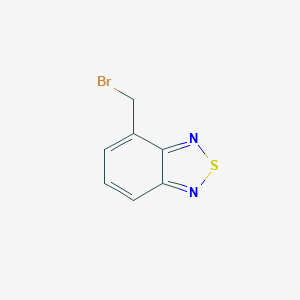
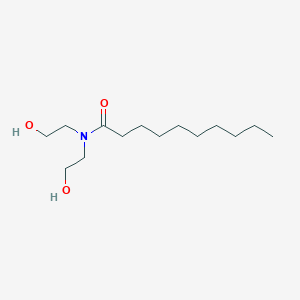
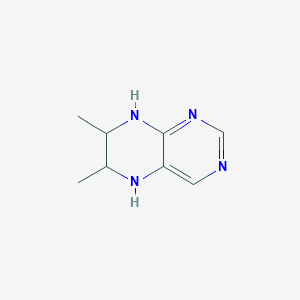
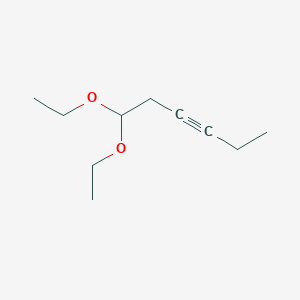
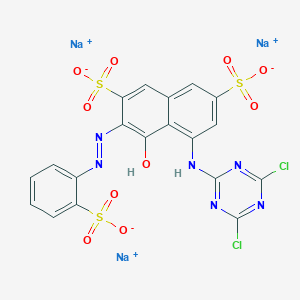
![Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid](/img/structure/B93764.png)